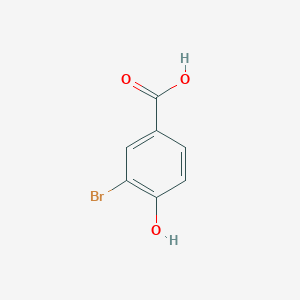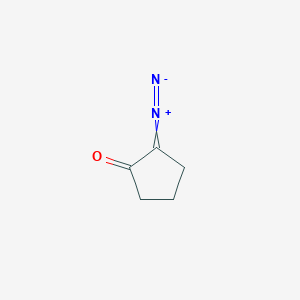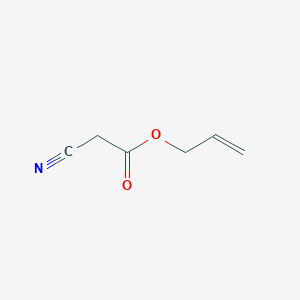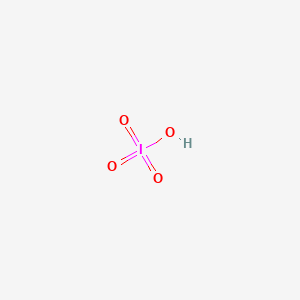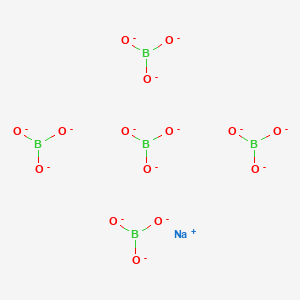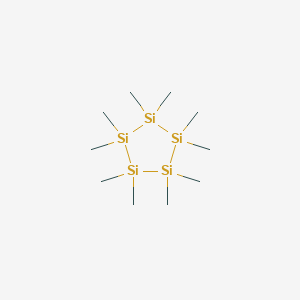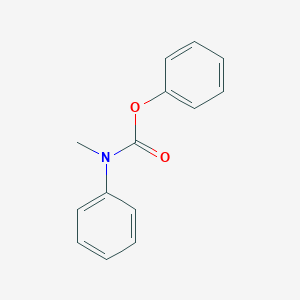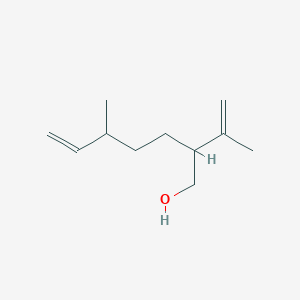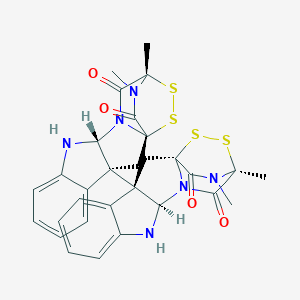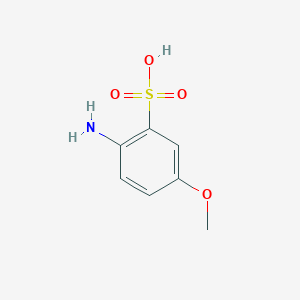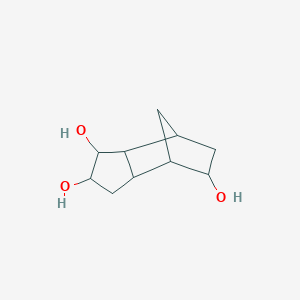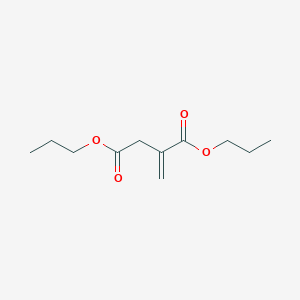
CID 6337020
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of antimony, compd. with nickel (1:3), can be achieved through various synthetic routes. One common method involves the direct combination of elemental antimony and nickel at high temperatures. This process typically requires a controlled environment to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods: In industrial settings, the production of antimony, compd. with nickel (1:3), often involves pyrometallurgical techniques. These methods include volatilization roasting and reduction smelting, which are used to extract and purify the compound from its ores. The choice of technology depends on the type and grade of the concentrate being processed .
Análisis De Reacciones Químicas
Types of Reactions: CID 6337020, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated, antimony reacts with oxygen to form antimony trioxide. Similarly, nickel can undergo oxidation to form nickel oxide .
Common Reagents and Conditions:
Oxidation: Antimony reacts with oxygen in the air to form antimony trioxide.
Reduction: Antimony can be reduced by aluminum or iron to form elemental antimony.
Substitution: Antimony can react with halogens to form antimony trihalides.
Major Products:
Oxidation: Antimony trioxide (Sb2O3)
Reduction: Elemental antimony (Sb)
Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)
Aplicaciones Científicas De Investigación
CID 6337020, has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electrical and thermal properties.
Electrocatalysis: Employed in electrocatalytic hydrogen evolution reactions, demonstrating good catalytic activity.
Environmental Remediation: Utilized in the removal of antimony from contaminated water using modified graphene oxide composites.
Mecanismo De Acción
The mechanism of action of antimony, compd. with nickel (1:3), involves its interaction with various molecular targets and pathways. For instance, in electrocatalysis, the compound facilitates the hydrogen evolution reaction by providing active sites for proton reduction. The specific molecular interactions depend on the application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Comparison: CID 6337020, is unique due to its specific stoichiometry and resulting properties. Compared to other nickel-antimony compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in materials science and industrial processes .
Propiedades
InChI |
InChI=1S/3Ni.Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODRKGILKZGAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.840 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12503-49-0 |
Source


|
| Record name | Antimony, compd. with nickel (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with nickel (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
